molecular formula C12H26O3S B075577 1-Dodecanesulfonic acid CAS No. 1510-16-3

1-Dodecanesulfonic acid

Cat. No.: B075577
CAS No.: 1510-16-3
M. Wt: 250.4 g/mol
InChI Key: LDMOEFOXLIZJOW-UHFFFAOYSA-N
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Description

1-Dodecanesulfonic acid is an organosulfonic acid with the molecular formula C12H26O3S. It is a long-chain alkyl sulfonic acid, which is characterized by a twelve-carbon alkyl chain attached to a sulfonic acid group. This compound is known for its surfactant properties, making it useful in various industrial and research applications .

Safety and Hazards

When handling 1-Dodecanesulfonic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 1-Dodecanesulfonic acid are not mentioned in the available resources, its use as an ion-pairing reagent in HPLC suggests potential applications in analytical chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecanesulfonic acid can be synthesized through the sulfoxidation method. In this process, dodecane reacts with sulfur dioxide and oxygen to form the sulfonic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous sulfonation of dodecane using sulfur trioxide in a falling film reactor. This method ensures high efficiency and yield. The resulting product is then neutralized and purified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-dodecanesulfonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions .

Comparison with Similar Compounds

1-Dodecanesulfonic acid can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions, making it highly effective as a surfactant and ion-pairing reagent .

Properties

IUPAC Name

dodecane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMOEFOXLIZJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2386-53-0 (hydrochloride salt)
Record name Dodecylsulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3073262
Record name 1-Dodecanesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510-16-3, 3300-34-3, 38480-64-7
Record name 1-Dodecanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1510-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecylsulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N-(C12-C16-alkyl)-N,N-dimethyl-, 1-dodecanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecanesulfonic acid, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038480647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecane-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LAURYLSULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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